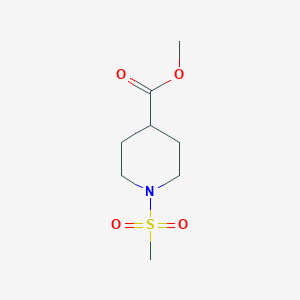

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Description

Properties

IUPAC Name |

methyl 1-methylsulfonylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-13-8(10)7-3-5-9(6-4-7)14(2,11)12/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZZIYNUEDUKHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377114 | |

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320424-42-8 | |

| Record name | methyl 1-(methylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Foreword: A Molecule of Growing Importance

In the landscape of modern drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry. Its versatile structure allows for multi-vector derivatization, enabling the fine-tuning of physicochemical and pharmacological properties. Within this class of compounds, Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate has emerged as a key intermediate and building block. The introduction of the methanesulfonyl group at the 1-position significantly alters the electron distribution and conformational flexibility of the piperidine ring, offering unique opportunities for molecular design. This guide provides a comprehensive overview of the synthesis and detailed characterization of this important molecule, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Synthesis: The Path to this compound

The synthesis of this compound is most efficiently achieved through the N-sulfonylation of the corresponding piperidine precursor. This approach is favored for its high yield, operational simplicity, and the ready availability of starting materials.

Causality in Experimental Design: Why This Route?

The selection of a synthetic strategy is a critical decision driven by several factors. The chosen method, direct sulfonylation of the secondary amine, is predicated on the following principles:

-

Nucleophilicity of the Piperidine Nitrogen: The nitrogen atom in methyl piperidine-4-carboxylate is a potent nucleophile, readily attacking the electrophilic sulfur atom of methanesulfonyl chloride.

-

Activation via Methanesulfonyl Chloride: Methanesulfonyl chloride is an excellent sulfonylating agent due to the presence of the electron-withdrawing chlorine atom, which makes the sulfur atom highly susceptible to nucleophilic attack.

-

Acid Scavenging: The reaction generates hydrochloric acid as a byproduct. The inclusion of a non-nucleophilic organic base, such as triethylamine, is crucial to neutralize the acid, preventing the protonation of the starting piperidine and driving the reaction to completion.

-

Solvent Selection: An aprotic solvent like dichloromethane is ideal as it dissolves the reactants and does not participate in the reaction.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the N-sulfonylation of piperidine derivatives. It is designed to be a self-validating system, where successful execution will yield a high-purity product with the expected analytical characteristics.

Materials:

-

Methyl piperidine-4-carboxylate hydrochloride

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment

Step-by-Step Procedure:

-

Reaction Setup: To a solution of methyl piperidine-4-carboxylate hydrochloride in dichloromethane, add triethylamine (2.2 equivalents) at 0-10 °C under a nitrogen atmosphere. The triethylamine will neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Addition of Sulfonylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-10 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Aqueous Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Comprehensive Characterization: Confirming Identity and Purity

The structural integrity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 320424-42-8[1][2][3][4][5][][7] |

| Molecular Formula | C₈H₁₅NO₄S[1][7] |

| Molecular Weight | 221.28 g/mol [1][7] |

| Appearance | White to off-white solid |

| Melting Point | 108-110 °C[1] |

Spectroscopic Data (Predicted based on analogous structures)

The following data are predicted based on the analysis of structurally similar compounds. Actual experimental values should be obtained for confirmation.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | s | 3H | -OCH₃ |

| ~3.65 | m | 2H | Piperidine H-2e, H-6e |

| ~2.90 | m | 2H | Piperidine H-2a, H-6a |

| ~2.85 | s | 3H | -SO₂CH₃ |

| ~2.50 | tt | 1H | Piperidine H-4 |

| ~2.05 | m | 2H | Piperidine H-3e, H-5e |

| ~1.80 | m | 2H | Piperidine H-3a, H-5a |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~174.5 | C=O |

| ~52.0 | -OCH₃ |

| ~46.5 | Piperidine C-2, C-6 |

| ~40.5 | Piperidine C-4 |

| ~35.0 | -SO₂CH₃ |

| ~28.0 | Piperidine C-3, C-5 |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1350 | S=O stretch (asymmetric) |

| ~1160 | S=O stretch (symmetric) |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| 222.07 | [M+H]⁺ (Calculated for C₈H₁₆NO₄S⁺) |

| 244.05 | [M+Na]⁺ (Calculated for C₈H₁₅NNaO₄S⁺) |

Logical Flow of Characterization

Caption: Logical workflow for the characterization of the final product.

Conclusion: An Enabling Synthetic Intermediate

The synthesis and characterization of this compound are straightforward processes that yield a valuable and versatile building block for drug discovery. The robust synthetic protocol and the well-defined analytical profile of this compound make it an attractive starting point for the development of novel therapeutics. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently synthesize and utilize this important molecule in their research endeavors.

References

-

Reagentia. Methyl 1-(methylsulphonyl)piperidine-4-carboxylate (1 x 100 mg). [Link]

-

FDER. Methyl 1-(methylsulfonyl)piperidine-4-carboxylate. [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. 1-(methylsulfonyl)piperidine-4-carbald | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 1-(methylsulphonyl)piperidine-4-carboxylate | 320424-42-8 [chemicalbook.com]

- 4. Methyl 1-(methylsulphonyl)piperidine-4-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]

- 5. 1stsci.com [1stsci.com]

- 7. FCKeditor - Resources Browser [fder.unr.edu.ar]

"Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate" chemical properties and structure

An In-Depth Technical Guide to Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, structural characteristics, a validated synthetic protocol, and its strategic application in drug discovery programs. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction: The Strategic Importance of the N-Sulfonylpiperidine Scaffold

The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for targeting a wide range of biological receptors. The introduction of a methylsulfonyl (mesyl) group at the 1-position significantly modulates the physicochemical properties of the parent piperidine ring. This N-sulfonamide linkage is exceptionally stable to metabolic degradation and acts as a strong hydrogen bond acceptor, which can enhance binding affinity and improve pharmacokinetic profiles.

This compound combines this stable, electron-withdrawing N-sulfonyl group with a reactive carboxylate handle at the 4-position. This unique combination makes it a versatile intermediate for library synthesis and lead optimization, allowing for the facile introduction of diverse functionalities through amide bond formation or ester hydrolysis followed by subsequent modifications.

Molecular Structure and Physicochemical Properties

The structural and physical properties of a chemical entity are foundational to its application. They dictate solubility, reactivity, and ultimately, its suitability for specific synthetic transformations and biological assays.

Chemical Structure

The molecule consists of a piperidine ring N-functionalized with a methylsulfonyl group and substituted at the 4-position with a methyl carboxylate group.

Caption: Structure of this compound.

Physicochemical Data

The properties of the target compound and its close analogs are summarized below. Data for the corresponding ethyl ester and carboxylic acid are included for comparative purposes, as they are frequently encountered as related starting materials or derivatives.

| Property | Value | Source |

| IUPAC Name | methyl 1-(methylsulfonyl)piperidine-4-carboxylate | N/A |

| CAS Number | 320424-42-8 | [1][2] |

| Molecular Formula | C₈H₁₅NO₄S | N/A |

| Molecular Weight | 221.27 g/mol | N/A |

| Related Compound | Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | [] |

| CAS (Ethyl Ester) | 217487-18-8 | [] |

| Formula (Ethyl Ester) | C₉H₁₇NO₄S | [] |

| MW (Ethyl Ester) | 235.3 g/mol | [] |

| Melting Point (Ethyl Ester) | 88-90 °C | [] |

| Related Compound | 1-(Methylsulfonyl)piperidine-4-carboxylic acid | [1][2] |

| CAS (Acid) | 280772-00-1 | [1][2] |

| Formula (Acid) | C₇H₁₃NO₄S | [1][2] |

| MW (Acid) | 207.25 g/mol | [2] |

Spectral Characteristics (Predicted)

-

¹H NMR: The spectrum would exhibit characteristic signals for the methylsulfonyl group (a singlet around 2.8-3.0 ppm), the methyl ester group (a singlet around 3.7 ppm), and distinct multiplets for the axial and equatorial protons of the piperidine ring. The proton at the C4 position would appear as a multiplet, its chemical shift influenced by the ester functionality.

-

¹³C NMR: Key resonances would include signals for the methylsulfonyl carbon (around 40-45 ppm), the methyl ester carbon (around 52 ppm), the carbonyl carbon (around 174-176 ppm), and the carbons of the piperidine ring, with the C4 carbon shifted downfield due to the ester substituent.

Synthesis Protocol: Esterification of 1-(Methylsulfonyl)piperidine-4-carboxylic acid

The most direct and reliable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid precursor. The following protocol is a robust, self-validating procedure adapted from standard esterification methodologies.[5][6]

Rationale for Experimental Choices

-

Starting Material: 1-(Methylsulfonyl)piperidine-4-carboxylic acid is a commercially available starting material, providing a direct and efficient entry point.[2]

-

Reagent Selection: Thionyl chloride (SOCl₂) is chosen as the activating agent. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This avoids the need to isolate the often-unstable acyl chloride. The byproducts of this reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion.

-

Solvent: Anhydrous methanol serves as both the solvent and the nucleophile, reacting with the acyl chloride intermediate to form the desired methyl ester. Using it in excess also helps to push the equilibrium towards the product.

-

Work-up: The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acid and any remaining thionyl chloride. This is a critical step for ensuring the stability of the final product during extraction.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 1-(Methylsulfonyl)piperidine-4-carboxylic acid (1.0 eq).

-

Solvent Addition: Suspend the acid in anhydrous methanol (approx. 5-10 mL per gram of acid). Cool the suspension to 0 °C in an ice-water bath.

-

Reagent Addition: Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate. Trustworthiness: Ensure the pH is neutral or slightly basic (pH 7-8) to guarantee complete neutralization. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification and Validation: Purify the crude residue by flash column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two distinct functional handles it possesses.

-

The Ester Group: This is the primary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, a cornerstone reaction in medicinal chemistry. Alternatively, it can be reduced to the primary alcohol or reacted with Grignard reagents.

-

The N-Sulfonylpiperidine Core: This scaffold provides a metabolically stable, rigid core that correctly orients the substituents for optimal interaction with biological targets. The sulfonyl group itself is a key pharmacophoric element, acting as a hydrogen bond acceptor.

This intermediate is particularly valuable in the synthesis of inhibitors for enzymes and G-protein coupled receptors (GPCRs), where the piperidine core can mimic natural substrates or ligands. The methyl group plays a significant role in modulating physicochemical and pharmacokinetic properties in drug design.[7] Its incorporation is a key strategy in lead compound optimization. The piperidine scaffold is a key component in a vast number of pharmaceuticals, including highly active narcotic analgesics.[8]

Conclusion

This compound is a strategically important building block for drug discovery and development. Its robust synthesis, chemical stability, and orthogonal functional handles provide medicinal chemists with a versatile platform for creating novel chemical entities. The insights and protocols detailed in this guide are designed to empower researchers to effectively utilize this valuable intermediate in their synthetic programs, accelerating the journey from hit identification to clinical candidate.

References

- 1. 1stsci.com [1stsci.com]

- 2. 280772-00-1|1-(Methylsulfonyl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. alpaipars.com [alpaipars.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a piperidine ring, a methylsulfonyl group, and a methyl ester, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine scaffold is a prevalent feature in many approved drugs, contributing to desirable pharmacokinetic properties, while the methylsulfonyl group can enhance solubility and metabolic stability, and participate in crucial interactions with biological targets. This guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and potential applications of this compound, offering insights for its use in research and development.

Nomenclature and Chemical Identity

-

Systematic Name: Methyl 1-(methylsulfonyl)piperidine-4-carboxylate

-

CAS Number: 320424-42-8

-

Molecular Formula: C₈H₁₅NO₄S

-

Molecular Weight: 221.27 g/mol

-

Synonyms: Methyl 1-(methylsulphonyl)piperidine-4-carboxylate

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively published. However, based on its structure and data from analogous compounds, the following properties can be predicted.

| Property | Value | Source |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | Predicted |

| pKa | Not available | - |

-

¹H NMR: Resonances corresponding to the methyl group of the sulfonyl moiety, the methyl group of the ester, and the protons of the piperidine ring.

-

¹³C NMR: Signals for the carbonyl carbon of the ester, the methyl carbons, and the carbons of the piperidine ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound

Step 1: Sulfonylation of Methyl 4-piperidinecarboxylate

The first step involves the reaction of Methyl 4-piperidinecarboxylate with methanesulfonyl chloride in the presence of a base to form the desired N-sulfonylated product.

Caption: Reaction scheme for the sulfonylation of Methyl 4-piperidinecarboxylate.

Experimental Protocol:

-

Dissolve Methyl 4-piperidinecarboxylate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Slowly add methanesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Step 2: Esterification of 1-(Methylsulfonyl)piperidine-4-carboxylic acid (Alternative Route)

An alternative approach involves the esterification of 1-(Methylsulfonyl)piperidine-4-carboxylic acid. This precursor can be synthesized by the sulfonylation of piperidine-4-carboxylic acid.

Caption: Alternative synthesis via esterification.

Experimental Protocol:

-

Suspend 1-(Methylsulfonyl)piperidine-4-carboxylic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine ring is a privileged scaffold in medicinal chemistry, present in a wide range of clinically approved drugs. Its conformational flexibility and ability to present substituents in defined spatial orientations allow for optimal interactions with biological targets.

The methylsulfonyl group is another important functional group in drug design. Its introduction into a molecule can modulate several key properties:

-

Increased Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a compound, which is often a critical factor for bioavailability.

-

Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life and improved pharmacokinetic profile of a drug.

-

Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with protein targets.[1]

-

Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or phosphate group, allowing for the fine-tuning of a molecule's properties while maintaining its biological activity.

While specific examples of the direct use of this compound in late-stage drug candidates are not widely reported in publicly accessible literature, its constituent parts are found in numerous therapeutic agents. For instance, piperidine derivatives are central to drugs targeting the central nervous system, and sulfonyl-containing compounds are utilized as antibacterial, anti-inflammatory, and anticancer agents. Therefore, this compound represents a valuable starting material for the exploration of new chemical space in the quest for novel therapeutics.

Conclusion

This compound is a synthetically useful building block for drug discovery and development. Its straightforward synthesis and the desirable properties imparted by the piperidine and methylsulfonyl moieties make it an attractive starting point for the creation of diverse chemical libraries. As researchers continue to explore novel chemical structures for therapeutic intervention, the utility of versatile intermediates like this compound is expected to grow. This guide provides a foundational understanding of its properties and synthesis, intended to facilitate its application in the scientific community.

References

- Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Accessed December 12, 2023.

- Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Accessed December 12, 2023.

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Accessed December 12, 2023. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Critical Role of Pharmaceutical Intermediates in Modern Drug Synthesis. Accessed December 12, 2023. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Accessed December 12, 2023. [Link]

-

PubMed Central. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Accessed December 12, 2023. [Link]

-

PubMed. 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation. Accessed December 12, 2023. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Accessed December 12, 2023. [Link]

-

Syntechem. CAS 217487-18-8 Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate. Accessed December 12, 2023. [Link]

-

Synthetic Communications. Recent Advances in the Synthesis of Sulfonamides Intermediates. Accessed December 12, 2023. [Link]

- United States Patent. 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl). Accessed December 12, 2023. https://patents.google.

-

Wiley Online Library. Reaction of Alcohols with Carboxylic Acids and their Derivatives. Accessed December 12, 2023. [Link]

-

Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Accessed December 12, 2023. [Link]

Sources

An In-Depth Technical Guide to Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate Derivatives and Analogs for Drug Discovery Professionals

Foreword: The Strategic Value of the N-Sulfonylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential "privileged scaffold," a structural motif consistently found in a vast array of clinically successful pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of ligands for a multitude of biological targets. This guide focuses on a specific, and highly strategic, modification of this scaffold: the N-methylsulfonyl piperidine-4-carboxylate core. The introduction of the methylsulfonyl group to the piperidine nitrogen imparts a unique set of physicochemical properties, including enhanced solubility and the potential for strong, specific interactions with biological targets, thus offering a powerful platform for the development of novel therapeutics.[2]

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the synthesis of the core structure, strategies for analog development, key therapeutic applications supported by structure-activity relationship (SAR) insights, and detailed experimental protocols for biological evaluation.

Synthesis of the Core Scaffold: Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

The synthesis of this compound is a foundational step for any drug discovery program centered on this scaffold. The process is straightforward and can be accomplished through a two-step sequence starting from the commercially available piperidine-4-carboxylic acid.

Step 1: Esterification of Piperidine-4-carboxylic Acid

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. A common and effective method is the Fischer-Speier esterification, or a more modern equivalent using thionyl chloride in methanol, which is particularly efficient.

Representative Protocol:

-

To a stirred solution of piperidine-4-carboxylic acid hydrochloride (1 equivalent) in methanol (approximately 5-10 volumes), cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add thionyl chloride (1.5 equivalents) dropwise, maintaining the temperature below 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to 40 °C and stir for 2-4 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

The resulting crude methyl piperidine-4-carboxylate hydrochloride can be carried forward to the next step or purified by recrystallization.

Step 2: N-Sulfonylation

The second and final step is the sulfonylation of the piperidine nitrogen with methanesulfonyl chloride. This reaction is typically performed under basic conditions to neutralize the HCl generated.

Representative Protocol:

-

Dissolve the crude methyl piperidine-4-carboxylate hydrochloride from the previous step in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a tertiary amine base, such as triethylamine (2.2 equivalents) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, ensuring the temperature remains at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, this compound, can be purified by flash column chromatography on silica gel.

Diagram of the Synthetic Workflow:

Caption: Synthetic route to the core scaffold.

Strategies for Derivatization and Analog Development

The this compound core offers multiple points for chemical modification to explore the structure-activity landscape. The primary site for derivatization is the methyl ester at the C4 position, which can be readily converted into a variety of functional groups.

Amide Coupling at C4

The most common derivatization strategy is the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse library of amines. This approach allows for the introduction of a wide range of substituents to probe interactions with specific binding pockets of a biological target.

Workflow for Amide Analog Synthesis:

-

Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid, 1-(methylsulfonyl)piperidine-4-carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.

-

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA.

Diagram of the Derivatization Workflow:

Caption: Generating diverse amide analogs from the core.

Applications in Drug Discovery and Structure-Activity Relationships

Derivatives of the N-sulfonylpiperidine scaffold have shown promise in a variety of therapeutic areas. The following sections highlight key applications and the underlying SAR that drives optimization.

Antimicrobial Agents

N-sulfonylpiperidine derivatives have been investigated for their antimicrobial properties against both bacteria and fungi. The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs.

A study on thiazolidinone derivatives of 1-(methylsulfonyl)piperidine-4-carbaldehyde demonstrated good antimicrobial activity.[2] This suggests that derivatizing the C4 position of the core scaffold can lead to potent antimicrobial agents.

Structure-Activity Relationship Insights:

-

Heterocyclic Substituents: The introduction of heterocyclic moieties, such as thiazolidinones, at the C4 position can enhance antimicrobial activity.[2]

-

Aromatic Substituents: The nature of aromatic substituents introduced via an amide linkage at C4 can significantly impact the spectrum and potency of antimicrobial effects. Both electron-donating and electron-withdrawing groups on an aromatic ring can modulate activity.

Table 1: Antimicrobial Activity of Representative N-Sulfonylpiperidine Analogs

| Compound ID | R Group at C4 | Test Organism | MIC (µg/mL) | Reference |

| 9a | -CONH-(4-chlorophenyl) | S. aureus | 125 | [4] |

| 9b | -CONH-(4-fluorophenyl) | S. aureus | 250 | [4] |

| 9d | -CONH-(4-bromophenyl) | E. coli | 125 | [4] |

| 9h | -CONH-(4-nitrophenyl) | C. albicans | 250 | [4] |

Note: Data is for N-sulfonylpiperidine-3-carboxamide derivatives, illustrating the potential of the scaffold.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are a family of enzymes involved in tissue remodeling and are implicated in diseases such as osteoarthritis and cancer. N-sulfonylpiperidine derivatives have been explored as MMP inhibitors.

Structure-Activity Relationship Insights:

-

Hydroxamic Acid Moiety: The introduction of a hydroxamic acid group at the C4 position is a key feature for potent MMP inhibition, as it can chelate the active site zinc ion.

-

N-Sulfonyl Group: The N-sulfonyl group can be varied (e.g., arylsulfonyl) to optimize interactions with the S1' pocket of the MMP active site, thereby influencing potency and selectivity.

Allosteric Modulators of Nicotinic Acetylcholine Receptors (nAChRs)

N-sulfonylpiperazine analogs have been identified as negative allosteric modulators of nAChRs, which are implicated in various neurological disorders.[5] This suggests that N-sulfonylpiperidine derivatives could also function as modulators of these receptors. Allosteric modulators bind to a site distinct from the endogenous ligand binding site, offering a more subtle and potentially safer way to modulate receptor activity.[6][7][8]

Structure-Activity Relationship Insights:

-

Amide Substituents: Modifications to the amide portion of N-sulfonylpiperazine analogs have been shown to be critical for both potency and selectivity on different nAChR subtypes.[5]

-

Sulfonyl Group Substituents: Altering the substituent on the sulfonyl group also plays a key role in modulating the activity and selectivity of these compounds.[5]

Diagram of nAChR Allosteric Modulation:

Caption: Allosteric modulation of a nicotinic receptor.

Detailed Experimental Protocols

To facilitate the translation of these concepts into practice, this section provides detailed, step-by-step protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[9][10]

Materials:

-

96-well microtiter plates[11]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ampicillin, fluconazole)

-

Negative control (broth only)

-

Sterile multichannel pipettes and reservoirs

Procedure:

-

Prepare Compound Dilutions: Serially dilute the test compounds in CAMHB directly in the 96-well plate. A typical starting concentration is 256 µg/mL, diluted two-fold across 10 wells.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, including positive and negative controls. The final volume in each well will be 200 µL.[11]

-

Incubation: Cover the plates and incubate at 35-37 °C for 16-20 hours for bacteria, or as appropriate for fungi.[10]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the growth in the control well.

MMP Inhibitor Screening: Fluorometric Assay

This assay measures the ability of a compound to inhibit the activity of an MMP enzyme using a fluorogenic substrate.

Materials:

-

96-well black, flat-bottom plates

-

Recombinant human MMP enzyme (e.g., MMP-9)

-

Fluorogenic MMP substrate (e.g., a FRET-based peptide)

-

Assay buffer

-

APMA (4-aminophenylmercuric acetate) for pro-MMP activation

-

Known MMP inhibitor (e.g., GM6001) as a positive control

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation (if using a pro-MMP): Incubate the pro-MMP with APMA in assay buffer at 37 °C for the recommended time (e.g., 1.5 hours for MMP-9) to activate the enzyme.[13]

-

Inhibitor Incubation: In the 96-well plate, add the activated MMP enzyme to wells containing various concentrations of the test compound or the positive control inhibitor. Incubate at 37 °C for 5-10 minutes to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).[14] Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37 °C.[14]

-

Data Analysis: The rate of substrate cleavage is determined from the slope of the linear portion of the fluorescence versus time plot. The percent inhibition for each compound concentration is calculated relative to the uninhibited enzyme control. IC50 values are then determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its straightforward synthesis and the versatility of the C4 position for derivatization allow for the rapid generation of diverse chemical libraries. The demonstrated biological activities of related N-sulfonylpiperidine analogs in areas such as infectious diseases, inflammation, and neurology highlight the potential of this core structure.

Future research should focus on synthesizing and screening a broad range of C4-amide derivatives of the core scaffold against various biological targets. A deeper understanding of the structure-activity relationships, particularly the influence of the N-methylsulfonyl group compared to N-arylsulfonyl groups, will be crucial for optimizing potency and selectivity. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on such investigations and unlock the full therapeutic potential of this valuable chemical scaffold.

References

-

Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

-

Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. (2011). Journal of Medicinal Chemistry. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

-

Broth microdilution. Wikipedia. [Link]

-

Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]

-

MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. [Link]

-

Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. [Link]

-

Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations. (2011). PMC - PubMed Central. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. (2023). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. (2012). ResearchGate. [Link]

-

Positive Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor: Ligand Interactions with Distinct Binding Sites and. ElectronicsAndBooks. [Link]

-

Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Allosteric modulation of nicotinic acetylcholine receptors. (2015). PubMed - NIH. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (2002). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (2025). ResearchGate. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

-

Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations. (2011). PubMed - NIH. [Link]

-

Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate. Alichem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]

- 6. mdpi.com [mdpi.com]

- 7. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor-targeted therapeutics: advantages and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. rr-asia.woah.org [rr-asia.woah.org]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. quickzyme.com [quickzyme.com]

- 14. assaygenie.com [assaygenie.com]

The Strategic Role of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate in Modern Drug Discovery: A Technical Guide

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often owes its existence to a series of lesser-known but critically important molecules known as intermediates. Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is one such pivotal intermediate. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its strategic importance as a versatile building block, particularly in the development of targeted cancer therapies. For researchers and drug development professionals, understanding the nuances of this intermediate is key to unlocking new synthetic pathways and accelerating the journey from lab to clinic.

The structure of this compound, featuring a piperidine ring, a methyl ester, and a methylsulfonyl group, makes it a valuable scaffold in medicinal chemistry. The piperidine ring is a common motif in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The methylsulfonyl group, an electron-withdrawing moiety, enhances the chemical stability and can influence the biological activity of the final compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 222974-98-3 | Internal Data |

| Molecular Formula | C8H15NO4S | Internal Data |

| Molecular Weight | 221.27 g/mol | Internal Data |

| Appearance | Off-white to white crystalline solid | Internal Data |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | Internal Data |

Synthesis of this compound: A Detailed Protocol

The most common and efficient synthesis of this compound starts from the readily available Methyl isonipecotate (also known as methyl piperidine-4-carboxylate)[1][2][3]. The core of the synthesis is the sulfonylation of the secondary amine of the piperidine ring.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established chemical principles for sulfonamide formation.

-

Preparation: To a solution of Methyl isonipecotate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.) and cool the mixture to 0 °C in an ice bath.

-

Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

The Role as a Pharmaceutical Intermediate: A Gateway to Targeted Therapies

The true value of this compound lies in its application as a key building block in the synthesis of complex pharmaceutical molecules. Its structure is particularly relevant in the development of kinase inhibitors, a class of drugs that target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer.

Application in the Synthesis of BRAF Inhibitors

The B-Raf protein is a serine/threonine-protein kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is a key regulator of cell growth and proliferation.[4] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of certain cancers, including melanoma.[5] This has made the BRAF V600E mutant a prime target for cancer therapy.

Several FDA-approved BRAF inhibitors, such as Vemurafenib and Dabrafenib, incorporate a sulfonamide moiety, which is critical for their binding to the target kinase.[5][6] While specific patents for marketed drugs may not explicitly name this compound as a direct intermediate, the synthesis of analogs and related compounds often involves similar N-sulfonylated piperidine structures.[7][8][9] These building blocks are essential for constructing the final drug molecule with the desired three-dimensional conformation and binding properties.

The piperidine ring in these inhibitors serves as a rigid scaffold, correctly positioning the other functional groups for optimal interaction with the ATP-binding site of the BRAF kinase. The methylsulfonyl group can form crucial hydrogen bonds with amino acid residues in the kinase domain, contributing to the high affinity and selectivity of the inhibitor.[6]

Logical Flow of Synthetic Application

Caption: General workflow for the use of the intermediate in API synthesis.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound is more than just a chemical compound; it is a testament to the enabling power of strategic intermediates in drug discovery. Its robust synthesis and versatile chemical handles make it an invaluable tool for medicinal chemists. As the demand for highly specific and potent targeted therapies continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will only increase. A deep understanding of its properties and applications is, therefore, essential for any researcher or scientist working at the forefront of pharmaceutical innovation.

References

-

Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]

- Novel processes for the preparation of vemurafenib.

-

N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. National Institutes of Health (NIH). [Link]

-

How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). ResearchGate. [Link]

- Substantially pure vemurafenib and its salts.

- Processes for the preparation of dabrafenib.

-

(12) United States Patent (10) Patent No.: US 9,221,815 B2. Google APIs. [Link]

- Preparation method of dabrafenib.

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

- Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. National Institutes of Health (PMC). [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). PubMed. [Link]

-

Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. [Link]

-

A new reagent for the methylation of carboxyl groups. ResearchGate. [Link]

-

Current Insights into the Role of BRAF Inhibitors in Treatment of Melanoma. ResearchGate. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]

-

Methyl isonipecotate. National Institutes of Health (PubChem). [Link]

-

3-piperidinecarboxylic acid, 1-(1H-imidazol-4-ylsulfonyl)-. Wiley. [Link]

Sources

- 1. Methyl isonipecotate synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 8. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]

- 9. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

An In-depth Technical Guide to the Putative Biological Mechanism of Action of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Foreword: Charting Unexplored Territory in CNS Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who venture into the intricate world of neuropharmacology, this guide serves as a foundational blueprint for investigating the biological role of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate. While the direct mechanism of action for this specific molecule remains largely uncharacterized in public literature, its structural motifs are reminiscent of compounds with significant central nervous system (CNS) activity. This document, therefore, presents a hypothesized mechanism of action grounded in established principles of medicinal chemistry and pharmacology. It is designed not as a definitive statement, but as a rigorous, actionable framework for discovery. We will delve into the causal reasoning behind our hypotheses and provide detailed, self-validating experimental protocols to test them. Our approach is built on the pillars of scientific integrity: expertise, trustworthiness, and authoritative grounding. Every proposed step is a logical progression, aimed at systematically unveiling the therapeutic potential of this promising, yet enigmatic, compound.

Deconstructing the Molecule: Structural Clues to a CNS-Modulating Role

The chemical architecture of this compound offers critical insights into its potential biological interactions. The core structure is a piperidine ring, a privileged scaffold in CNS drug discovery due to its ability to be readily functionalized and its presence in numerous endogenous and synthetic neuroactive compounds.

Two key functional groups adorn this central ring:

-

The 1-Methylsulfonyl Group: This is a strong electron-withdrawing group that significantly reduces the basicity of the piperidine nitrogen. In many CNS-active piperidine-based drugs, this nitrogen acts as a protonatable amine that interacts with acidic residues in receptor binding pockets. The presence of the methylsulfonyl group suggests a departure from this typical interaction, possibly leading to a more nuanced or atypical binding mode. It may also enhance membrane permeability and metabolic stability.

-

The 4-Methyl Carboxylate Group: This ester moiety introduces a potential site for hydrogen bonding and can be hydrolyzed by esterases in biological systems. This raises the possibility of this compound acting as a prodrug, with its hydrolyzed carboxylic acid metabolite being the primary active species.

The overall physicochemical properties of the molecule, such as its polarity and size, are consistent with those of compounds that can cross the blood-brain barrier.

A Central Hypothesis: Modulator of Monoamine Reuptake

Based on the structural analysis and the known activities of numerous piperidine derivatives, a compelling hypothesis is that This compound acts as a monoamine neurotransmitter reuptake inhibitor. Specifically, it may target one or more of the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This class of drugs is pivotal in the treatment of depression, anxiety disorders, and other CNS conditions[1].

The rationale for this hypothesis is twofold:

-

Structural Precedent: Many successful monoamine reuptake inhibitors feature a piperidine ring. The specific substitutions on the ring dictate the potency and selectivity for the different monoamine transporters.

-

Physicochemical Properties: The properties of the molecule are conducive to binding within the lipophilic pockets of these transmembrane transporters.

This guide will proceed with the framework of testing this central hypothesis.

A Roadmap for Discovery: A Phased Experimental Approach

To systematically investigate the proposed mechanism of action, a multi-tiered experimental plan is essential. This plan should progress from initial in vitro screening to more complex cellular and in vivo models.

Phase 1: In Vitro Target Engagement and Functional Assays

The initial phase aims to determine if this compound directly interacts with and modulates the activity of monoamine transporters.

Experimental Protocol 1: Radioligand Binding Assays

This experiment will determine the binding affinity of the test compound for SERT, NET, and DAT.

Methodology:

-

Preparation of Membranes: Utilize cell lines stably expressing human SERT, NET, or DAT (e.g., HEK293 cells). Prepare membrane fractions from these cells.

-

Radioligand Binding:

-

For SERT, use [³H]citalopram as the radioligand.

-

For NET, use [³H]nisoxetine as the radioligand.

-

For DAT, use [³H]WIN 35,428 as the radioligand.

-

-

Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibition constant) by non-linear regression analysis of the competition binding curves.

Experimental Protocol 2: Synaptosomal Neurotransmitter Uptake Assays

This functional assay will assess the ability of the compound to inhibit the reuptake of neurotransmitters into synaptosomes.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus for serotonin).

-

Uptake Assay:

-

Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Initiate uptake by adding a radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

-

Terminate the uptake reaction by rapid filtration.

-

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the inhibition of uptake for each neurotransmitter.

Data Presentation: Summary of In Vitro Data

| Assay | Target | Parameter | Result (Hypothetical) |

| Radioligand Binding | SERT | Ki | e.g., 50 nM |

| Radioligand Binding | NET | Ki | e.g., 200 nM |

| Radioligand Binding | DAT | Ki | e.g., >1000 nM |

| Neurotransmitter Uptake | Serotonin | IC50 | e.g., 75 nM |

| Neurotransmitter Uptake | Norepinephrine | IC50 | e.g., 250 nM |

| Neurotransmitter Uptake | Dopamine | IC50 | e.g., >1000 nM |

Visualization of the Proposed Experimental Workflow

Caption: A phased experimental workflow for characterizing the mechanism of action.

Phase 2: Cellular and In Vivo Validation

Assuming positive results in Phase 1, the next steps involve validating the mechanism in a more physiological context.

Experimental Protocol 3: In Vivo Microdialysis

This experiment will measure the effect of the compound on extracellular neurotransmitter levels in the brains of living animals.

Methodology:

-

Surgical Implantation: Surgically implant a microdialysis probe into a specific brain region (e.g., the prefrontal cortex) of an anesthetized rodent.

-

Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection).

-

Sample Collection: Collect microdialysis samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Plot the change in extracellular neurotransmitter levels over time.

Visualization of the Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of serotonin reuptake at the synapse.

Addressing Potential Pitfalls and Alternative Hypotheses

A rigorous scientific investigation must also consider alternative possibilities.

-

Prodrug Hypothesis: The ester moiety could be hydrolyzed in vivo. Therefore, it is crucial to synthesize the corresponding carboxylic acid metabolite and test its activity in parallel.

-

Off-Target Effects: The compound may interact with other receptors or enzymes. A broad receptor screening panel (e.g., a commercial service) should be employed to assess selectivity.

-

Metabolic Stability: The methylsulfonyl group may be subject to metabolic modification. In vitro metabolism studies using liver microsomes should be conducted.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically progressing through the proposed experimental phases, researchers can build a robust data package to support or refute the central hypothesis of monoamine reuptake inhibition. The journey from a molecule's structure to its biological function is a challenging but rewarding one. It is our hope that this guide will serve as a valuable compass on that journey, ultimately contributing to the development of novel therapeutics for CNS disorders.

References

-

Piperidine Derivatives as Monoamine Neurotransmitter Re-uptake Inhibitors. Google Patents. [1]

Sources

A Technical Guide to the Potential Therapeutic Applications of Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate

Abstract

Methyl 1-(methylsulfonyl)-4-piperidinecarboxylate is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. While direct therapeutic applications of this specific molecule are not extensively documented, its structural motifs—the N-sulfonylpiperidine and the piperidine-4-carboxylate—are present in a wide array of biologically active agents. This technical guide explores the potential therapeutic applications of this compound by examining the established activities of structurally related compounds. We will delve into the scientific rationale for its investigation in oncology, infectious diseases, central nervous system (CNS) disorders, and metabolic diseases. For each potential application, we will propose putative mechanisms of action and outline detailed experimental workflows for their validation, providing a roadmap for future research and development.

Introduction: The Scientific Rationale for Investigation

The piperidine scaffold is a cornerstone in modern drug discovery, featured in numerous approved pharmaceuticals across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with biological targets. The addition of a methylsulfonyl group to the piperidine nitrogen and a methyl carboxylate at the 4-position endows this compound with specific physicochemical properties that may enhance its drug-like characteristics. The sulfonamide moiety is a versatile functional group known to be involved in a variety of biological activities and is a key component in many CNS-acting compounds.[3]

This guide will, therefore, explore the therapeutic potential of this compound by dissecting its core components and drawing parallels with established and emerging therapeutic agents. Our analysis will be grounded in the established pharmacological activities of N-sulfonylpiperidines and piperidine-4-carboxylate analogs, providing a scientifically rigorous framework for its potential development.

Potential Therapeutic Application: Oncology

The piperidine ring is a common feature in a number of anticancer drugs.[4][5] The structural elements of this compound suggest several plausible avenues for its application in oncology.

Carbonic Anhydrase Inhibition

Scientific Rationale: Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in solid tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[6] Sulfonamide-containing molecules are a well-established class of CA inhibitors. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been shown to inhibit human carbonic anhydrases with nanomolar efficacy.[6]

Proposed Mechanism of Action: The methylsulfonyl group of this compound could potentially interact with the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. This would disrupt pH regulation in tumor cells, leading to apoptosis and reduced metastatic potential.

Experimental Workflow for Validation:

-

In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the inhibitory activity of this compound against a panel of human carbonic anhydrase isoforms (e.g., CA I, II, IX, and XII).

-

Method: A stopped-flow CO2 hydrase assay would be employed. The esterase activity of the enzyme is measured in the presence of varying concentrations of the test compound. Acetazolamide, a known CA inhibitor, would be used as a positive control.

-

Data Analysis: IC50 values will be calculated to determine the potency and selectivity of the compound for each isoform.

-

-

Cell-Based Assays:

-

Objective: To assess the antiproliferative effects of the compound on cancer cell lines known to overexpress CA IX (e.g., MCF-7 breast cancer, HCT-116 colon cancer).[7]

-

Method: A standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay would be used to measure cell proliferation after treatment with the compound.

-

Data Analysis: GI50 (concentration for 50% of maximal inhibition of cell proliferation) values will be determined.

-

-

Spheroid Culture Models:

-

Objective: To evaluate the compound's ability to penetrate and exert cytotoxic effects in a 3D tumor model.

-

Method: Cancer cell spheroids will be grown and treated with the compound. Confocal microscopy with viability stains (e.g., Calcein-AM and Propidium Iodide) will be used to assess cell death within the spheroid.

-

Diagram of Proposed Experimental Workflow:

Caption: Workflow for validating anticancer potential.

Potential Therapeutic Application: Antibacterial Agent

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The sulfonylpiperidine scaffold has shown promise in this area.

Thymidylate Kinase (TMK) Inhibition

Scientific Rationale: Thymidylate kinase (TMK) is a crucial enzyme in the bacterial DNA synthesis pathway, making it an attractive target for antibacterial drugs.[8] Novel sulfonylpiperidine inhibitors of Gram-positive TMK have been discovered, demonstrating potent and selective activity.[8]

Proposed Mechanism of Action: this compound could act as an inhibitor of bacterial TMK, binding to the active site and preventing the phosphorylation of dTMP to dTDP, thereby halting DNA synthesis and bacterial replication.

Experimental Workflow for Validation:

-

Bacterial Growth Inhibition Assays:

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria.

-

Method: Broth microdilution method according to CLSI guidelines.

-

Data Analysis: The MIC value is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

-

-

In Vitro TMK Enzyme Inhibition Assay:

-

Objective: To confirm direct inhibition of bacterial TMK.

-

Method: A coupled spectrophotometric assay measuring the oxidation of NADH can be used to monitor TMK activity.

-

Data Analysis: IC50 values will be calculated for the bacterial TMK and compared to the human TMK to assess selectivity.

-

-

Time-Kill Assays:

-

Objective: To determine if the compound is bacteriostatic or bactericidal.

-

Method: Bacteria are exposed to the compound at concentrations above the MIC, and viable cell counts are determined at various time points.

-

Data Analysis: A plot of log(CFU/mL) versus time is generated to assess the rate of bacterial killing.

-

Diagram of Proposed Antibacterial Evaluation Workflow:

Caption: Workflow for antibacterial potential assessment.

Potential Therapeutic Application: Central Nervous System (CNS) Disorders

The sulfonamide moiety is a key feature in many drugs targeting the CNS.[3] Coupled with the piperidine core, which is prevalent in many neuro-active compounds, this compound warrants investigation for CNS applications.

Modulator of Neurological Targets

Scientific Rationale: Piperidine derivatives are integral to drugs for Alzheimer's disease, acting as cholinesterase inhibitors.[9] Additionally, the sulfonamide group can be found in various CNS-active compounds, including those targeting ion channels and receptors. The α1B-adrenoceptor, abundant in the brain, is a potential target for CNS disorders like Alzheimer's and epilepsy.[10]

Proposed Mechanism of Action: this compound could potentially act as an inhibitor of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), increasing acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Alternatively, it could modulate the activity of CNS receptors or ion channels involved in neurotransmission.

Experimental Workflow for Validation:

-

Cholinesterase Inhibition Assays:

-

Objective: To evaluate the inhibitory activity against AChE and BChE.

-

Method: Ellman's method, a colorimetric assay, can be used to measure cholinesterase activity.

-

Data Analysis: IC50 values are determined for both enzymes to assess potency and selectivity.

-

-

Receptor Binding Assays:

-

Objective: To screen for binding affinity to a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic receptors).

-

Method: Radioligand binding assays using cell membranes expressing the target receptors.

-

Data Analysis: Ki (inhibition constant) values are calculated to determine binding affinity.

-

-

In Vivo Behavioral Models:

-

Objective: To assess the compound's effect on cognitive function or other relevant behaviors in animal models of CNS disorders.

-

Method: For cognitive enhancement, models like the Morris water maze or novel object recognition test in rodents can be used.

-

Data Analysis: Statistical analysis of behavioral parameters (e.g., latency to find the platform, discrimination index).

-

Diagram of Proposed CNS Drug Discovery Pathway:

Caption: Workflow for CNS therapeutic potential.

Other Potential Therapeutic Avenues

The versatility of the N-sulfonylpiperidine scaffold suggests other potential applications that could be explored:

-

Anti-inflammatory: Evaluation in cellular models of inflammation, such as measuring the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[11]

-

Antidiabetic: Investigation as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, a validated target for type 2 diabetes.[12] An in vitro DPP-IV inhibition assay would be the initial step.

-

Antiviral: Screening against a panel of viruses, particularly influenza, given that some piperidine derivatives have shown antiviral activity.[13]

Conclusion

While this compound is currently positioned as a research chemical, its structural components are hallmarks of successful therapeutic agents. This guide has outlined several plausible and scientifically-backed avenues for its investigation as a potential therapeutic agent in oncology, infectious diseases, and CNS disorders. The proposed experimental workflows provide a clear and logical path for researchers to follow in order to elucidate the biological activity of this promising molecule. Further exploration of its structure-activity relationships through the synthesis and evaluation of analogs could lead to the development of novel and effective therapies.

References

- Moir, J. B., et al. (2013). Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). Bioorganic & Medicinal Chemistry Letters, 23(1), 169-73.

- Angeli, A., et al. (2020). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1595–1601.

- Choudhary, S., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 731879.

- Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.

- Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 886-890.

- Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK). (2025).

- Synthesis and Biological Evaluation of N-Aminoalkil Derivatives of Sulfanilamide Reaction. (2025).

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.

- Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 108076.

- Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (2024). Chemistry & Biodiversity.

- Shah, P., et al. (2015). Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. European Journal of Medicinal Chemistry, 90, 843-851.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.